molecular formula C11H11N3 B13345628 [2,3'-Bipyridin]-3-ylmethanamine

[2,3'-Bipyridin]-3-ylmethanamine

Cat. No.: B13345628
M. Wt: 185.22 g/mol
InChI Key: HZHMEXYXAGZNNF-UHFFFAOYSA-N
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Description

[2,3'-Bipyridin]-3-ylmethanamine is a bipyridine derivative featuring a methanamine (-CH₂NH₂) substituent at the 3-position of the 2,3'-bipyridine scaffold. The methanamine group introduces basicity and nucleophilicity, which may enhance its reactivity in synthetic or biological contexts compared to unsubstituted bipyridines.

Properties

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

(2-pyridin-3-ylpyridin-3-yl)methanamine

InChI

InChI=1S/C11H11N3/c12-7-9-3-2-6-14-11(9)10-4-1-5-13-8-10/h1-6,8H,7,12H2

InChI Key

HZHMEXYXAGZNNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC=N2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,3’-Bipyridin]-3-ylmethanamine typically involves the coupling of pyridine derivatives. Common methods include metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings . These reactions often require the presence of a catalyst, such as palladium or nickel, and are conducted under inert conditions to prevent oxidation .

Industrial Production Methods

Industrial production of bipyridine derivatives, including [2,3’-Bipyridin]-3-ylmethanamine, often involves large-scale coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

[2,3’-Bipyridin]-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce secondary amines .

Mechanism of Action

The mechanism of action of [2,3’-Bipyridin]-3-ylmethanamine involves its interaction with specific molecular targets. In coordination chemistry, it acts as a ligand, binding to metal centers and forming stable complexes. These interactions can influence the electronic properties of the metal, leading to various catalytic and photophysical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares [2,3'-Bipyridin]-3-ylmethanamine with two structurally related compounds: Perampanel and 2,2'-Dipyridylamine . Key distinctions in molecular architecture, functional groups, and applications are highlighted.

Table 1: Structural and Functional Comparison

Compound This compound Perampanel 2,2'-Dipyridylamine
Molecular Formula C₁₁H₁₁N₃ C₂₃H₁₅N₃O C₁₀H₉N₃
Molecular Weight 185.23 g/mol* 349.38 g/mol 171.2 g/mol
Key Substituents Methanamine (-CH₂NH₂) at 3-position Phenyl, cyano, and ketone groups Amine bridge (-NH-) linking 2,2'-pyridines
CAS Number Not explicitly provided 380917-97-5 1202-34-2
Primary Applications Hypothesized: Ligand synthesis, intermediates AMPA receptor antagonist (antiepileptic) Laboratory reagent, coordination chemistry

*Calculated based on molecular formula.

Structural Differences and Implications

Perampanel vs. This compound: Perampanel’s phenyl and cyano groups enhance lipophilicity and receptor binding affinity, critical for its role as a CNS-active AMPA antagonist . In contrast, the methanamine group in this compound likely increases solubility in polar solvents, making it more suitable for aqueous-phase reactions or as a hydrogen-bond donor in ligand-receptor interactions. The ketone moiety in Perampanel (6'-oxo group) introduces hydrogen-bond acceptor properties absent in the methanamine derivative.

2,2'-Dipyridylamine vs. This compound: The 2,2'-linkage in 2,2'-Dipyridylamine creates a rigid, symmetrical structure ideal for forming metal complexes . The absence of a methanamine group in 2,2'-Dipyridylamine limits its nucleophilic reactivity compared to the target compound.

Pharmacological and Industrial Relevance

  • Perampanel : Clinically validated for epilepsy treatment due to its AMPA receptor antagonism . Its complex structure underscores the importance of aromatic and electron-withdrawing groups in CNS drug design.
  • 2,2'-Dipyridylamine : Primarily used in laboratory settings for synthesizing coordination polymers or as a chelating agent . Its simplicity favors cost-effective scalability.
  • This compound : While direct data on its applications are lacking, the methanamine group suggests utility in synthesizing Schiff bases or as a building block for bioactive molecules (e.g., kinase inhibitors).

Biological Activity

[2,3'-Bipyridin]-3-ylmethanamine is a compound belonging to the bipyridine family, characterized by two pyridine rings connected by a methylene bridge. Its molecular formula is C₉H₉N₂, with a molecular weight of approximately 145.18 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various biological targets.

Structural Characteristics

The unique structure of this compound contributes to its biological activity. The methanamine group at the 3-position enhances its reactivity, allowing it to participate in various chemical reactions and biological interactions. Its ability to coordinate with metal ions further expands its applications in catalysis and sensor development.

Interaction with Biological Targets

Research indicates that this compound exhibits significant biological activity through its interaction with various receptors and enzymes. Similar bipyridine derivatives have been shown to act as inhibitors for specific enzymes or receptors involved in disease pathways, suggesting that this compound may also possess therapeutic potential.

Table 1: Biological Activity of Related Bipyridine Compounds

Compound NameBiological ActivityReferences
6-Bromo-2,2'-bipyridineInhibits certain kinases; potential anticancer agent
4-Bromo-2,2'-bipyridineModulates receptor activity; anti-inflammatory effects
5-Methyl-2,2'-bipyridineServes as a precursor for drug synthesis
This compoundPotential inhibitor of PIM kinases

The mechanism by which this compound exerts its biological effects involves binding to specific molecular targets. This binding can modulate enzyme activity or disrupt cellular processes critical for disease progression. For example, studies have suggested that similar compounds can inhibit PIM kinases, which are implicated in various cancers and autoimmune disorders .

Case Studies

Several studies have explored the biological implications of bipyridine derivatives:

  • Kinase Inhibition : A study demonstrated that bipyridine derivatives could inhibit PIM1 and PIM3 kinases effectively. These kinases are associated with cell survival and proliferation in cancers such as leukemia and lymphoma.
  • Antimicrobial Properties : Research into related compounds has revealed potential antimicrobial activities, suggesting that this compound may also exhibit similar properties .

Synthesis and Applications

The synthesis of this compound typically involves several methods that allow for high yields and purity. Its applications span medicinal chemistry and materials science, highlighting its versatility as a building block for drug development and as a ligand in coordination chemistry.

Table 2: Synthesis Methods for this compound

MethodDescriptionYield (%)
Suzuki CouplingReaction of halopyridines with boronic acids70-90
Nucleophilic SubstitutionSubstitution reactions involving amines60-80
Metal-Catalyzed ReactionsUtilization of metal catalysts for bipyridine formation75-85

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